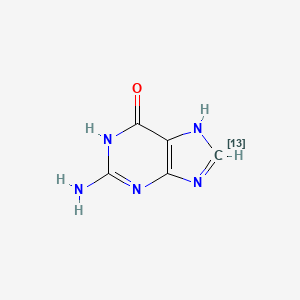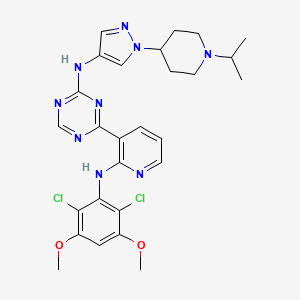![molecular formula C29H28FN5O B12395902 (R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone CAS No. 2308504-22-3](/img/structure/B12395902.png)
(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JBI-589 is a novel selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the formation of neutrophil extracellular traps (NETs). This compound has shown significant potential in activating antitumor immune responses and delaying tumor progression .
Méthodes De Préparation
The synthesis of JBI-589 involves a series of chemical reactions designed to achieve high selectivity and potency against PAD4. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound exhibits excellent oral bioavailability, making it a promising candidate for clinical applications .
Analyse Des Réactions Chimiques
JBI-589 primarily undergoes pharmacological inhibition reactions. It is a non-covalent inhibitor that selectively targets PAD4 without affecting other human PAD enzymes, even at high concentrations . The compound reduces the expression of CXCR2 and blocks neutrophil chemotaxis, which are critical for its antitumor effects .
Applications De Recherche Scientifique
JBI-589 has been extensively studied for its applications in cancer research. It has been shown to reduce primary tumor growth and lung metastasis in mouse tumor models. Additionally, it enhances the effects of immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1 antibodies . The compound’s ability to modulate the immune response makes it a valuable tool in the development of new cancer therapies .
Mécanisme D'action
The mechanism of action of JBI-589 involves the selective inhibition of PAD4, which leads to a reduction in the formation of neutrophil extracellular traps (NETs). By blocking PAD4, JBI-589 decreases the expression of CXCR2 and inhibits neutrophil chemotaxis. This results in the suppression of tumor growth and metastasis, as well as the enhancement of antitumor immune responses .
Comparaison Avec Des Composés Similaires
JBI-589 is unique in its high selectivity for PAD4. Other PAD inhibitors, such as Cl-amidine and BB-Cl-amidine, do not exhibit the same level of selectivity and may affect multiple PAD enzymes. This specificity makes JBI-589 a more targeted and potentially safer option for therapeutic use .
Similar Compounds::- Cl-amidine
- BB-Cl-amidine
JBI-589 stands out due to its non-covalent binding and high selectivity for PAD4, which are critical for its effectiveness and safety profile.
Propriétés
Numéro CAS |
2308504-22-3 |
|---|---|
Formule moléculaire |
C29H28FN5O |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
[(3R)-3-aminopiperidin-1-yl]-[2-[1-[(4-fluorophenyl)methyl]indol-2-yl]-3-methylimidazo[1,2-a]pyridin-7-yl]methanone |
InChI |
InChI=1S/C29H28FN5O/c1-19-28(32-27-16-22(12-14-34(19)27)29(36)33-13-4-6-24(31)18-33)26-15-21-5-2-3-7-25(21)35(26)17-20-8-10-23(30)11-9-20/h2-3,5,7-12,14-16,24H,4,6,13,17-18,31H2,1H3/t24-/m1/s1 |
Clé InChI |
DUVCPNSLXBKGOK-XMMPIXPASA-N |
SMILES isomérique |
CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCC[C@H](C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |
SMILES canonique |
CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCCC(C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



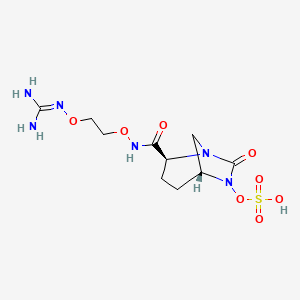
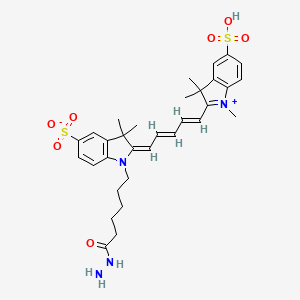

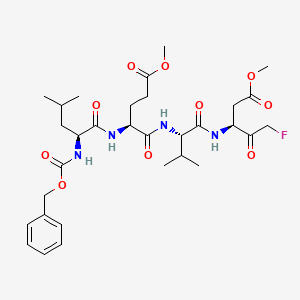
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)

![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)
